

Introduction to Interleukin-31 (IL-31)

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Interleukin-31 (IL-31) is a member of the IL-6 family of cytokines, which are known for their pleiotropic functions in immune-related processes.[1] Discovered in 2004, IL-31 has been identified as a significant mediator in the pathogenesis of pruritus (itching) and inflammatory skin conditions such as atopic dermatitis and prurigo nodularis.[1] It is primarily produced by activated T helper cells, particularly of the Th2 phenotype, and plays a crucial role in the communication between the immune system, the nervous system, and epithelial tissues.[1][2] Enhanced expression of IL-31 is associated with a variety of diseases, including not only pruritic skin disorders but also allergic conditions like asthma and inflammatory bowel disease. [2][3]

IL-31 Receptor and Signaling Pathways

IL-31 exerts its biological effects by signaling through a heterodimeric receptor complex. This complex is composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMR β).[3][4] The IL-31RA subunit is responsible for binding IL-31, and the presence of OSMR β increases the binding affinity.[4] This receptor complex is expressed on various cell types, including activated monocytes and unstimulated epithelial cells.[4]

Upon binding of IL-31 to its receptor complex, a cascade of intracellular signaling events is initiated, primarily through three major pathways:

JAK/STAT Pathway: The intracellular domain of IL-31RA contains a box1 motif that facilitates
the association with Janus kinases (JAKs). The activation of the IL-31 receptor complex
leads to the phosphorylation and activation of JAK1 and JAK2, which in turn phosphorylate
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][4]

Foundational & Exploratory

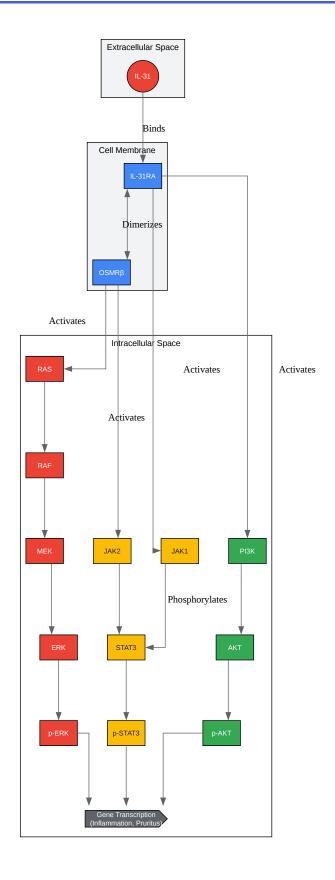




- RAS/ERK (MAPK) Pathway: The IL-31 signaling cascade also activates the mitogenactivated protein kinase (MAPK) pathway. This involves the RAS/RAF/MEK/ERK signaling module, as well as the activation of p38 and Jun N-terminal kinase (JNK).[1][4]
- PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream signaling route activated by IL-31.[1][3][5]

These signaling pathways ultimately lead to the transcription of target genes involved in inflammation, pruritus, and tissue remodeling.[4]





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IL-31 Signaling Pathways



Cellular and Physiological Effects of IL-31

The activation of downstream signaling by IL-31 leads to a variety of cellular and physiological responses:

Affected Cell Type	Key Effects	References
Keratinocytes	Induces production of chemokines (CCL1, CCL17, CCL22), impairs skin barrier function.	[1][5]
Immune Cells	Promotes inflammation by targeting mast cells, eosinophils, basophils, and monocytes/dendritic cells.	[1][3]
Fibroblasts	Induces STAT3 phosphorylation and activation of ERK, JNK, and AKT, leading to collagen production and tissue remodeling.	[1]
Neurons	Directly interacts with neurons to induce the sensation of pruritus.	[1][2]

Experimental Protocols

While the provided search results are review articles and do not contain detailed experimental protocols, they allude to the types of experiments used to elucidate the mechanism of action of IL-31. Below are generalized methodologies for key experiments.

In Vitro Cell-Based Assays for Signaling Pathway Analysis

 Objective: To determine the intracellular signaling pathways activated by IL-31 in a specific cell type (e.g., human keratinocytes, fibroblasts).



Methodology:

- Cell Culture: Culture the target cells in appropriate media and conditions.
- Stimulation: Treat the cells with recombinant IL-31 at various concentrations and for different time points.
- Lysis: Lyse the cells to extract proteins.
- Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-STAT3, p-ERK, p-AKT) and total proteins as loading controls.
- Data Analysis: Quantify the band intensities to determine the fold-change in protein phosphorylation upon IL-31 stimulation.

Gene Expression Analysis in Response to IL-31

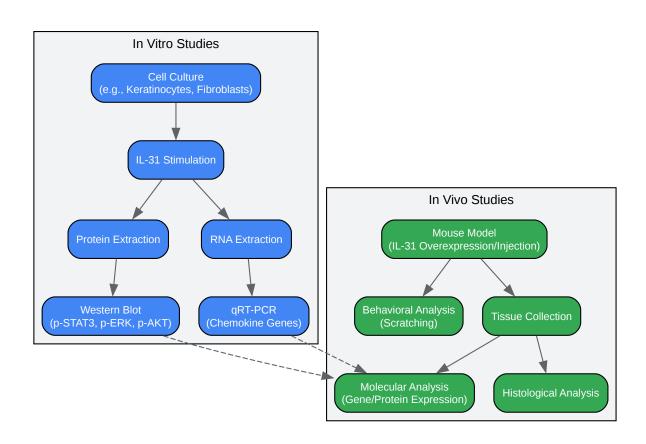
- Objective: To identify the genes whose expression is regulated by IL-31.
- · Methodology:
 - Cell Culture and Stimulation: As described above.
 - RNA Extraction: Isolate total RNA from IL-31-treated and untreated control cells.
 - Quantitative Real-Time PCR (qRT-PCR): Reverse transcribe the RNA to cDNA and perform qRT-PCR using primers for specific target genes (e.g., chemokines like CCL1, CCL17, CCL22).
 - Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct method.

In Vivo Models of IL-31 Function

- Objective: To study the physiological effects of IL-31 in a living organism.
- Methodology:



- Animal Model: Utilize mouse models, such as transgenic mice overexpressing IL-31 or wild-type mice injected with IL-31.
- Phenotypic Analysis: Observe the mice for the development of atopic dermatitis-like skin lesions, scratching behavior (as a measure of pruritus), and other inflammatory responses.
- Histological Analysis: Collect skin and other tissues for histological examination to assess inflammation, cell infiltration, and tissue remodeling.
- Molecular Analysis: Analyze tissue samples for changes in gene and protein expression as described in the in vitro protocols.



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Generalized Experimental Workflow for IL-31 Research



Clinical Relevance and Therapeutic Targeting

The central role of IL-31 in pruritus and inflammatory diseases has made it an attractive target for therapeutic intervention.[2][3] Nemolizumab, a neutralizing antibody against IL-31RA, has shown therapeutic efficacy in clinical trials for atopic dermatitis and prurigo nodularis, demonstrating a reduction in pruritus and skin inflammation.[1] The successful clinical development of IL-31 pathway inhibitors underscores the importance of understanding its mechanism of action for the development of novel treatments for a range of inflammatory and allergic conditions.[2]

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References

- 1. Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Role of Interleukin-31 (IL-31) in Inflammatory Pathways XL BIOTEC [xlbiotec.com]
- 3. Signaling by IL-31 and functional consequences PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin 31 Wikipedia [en.wikipedia.org]
- 5. Structures and biological functions of IL-31 and IL-31 receptors PMC [pmc.ncbi.nlm.nih.gov]
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